Kynuramine - 363-36-0

Kynuramine

Catalog Number: EVT-271201
CAS Number: 363-36-0
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Kynuramine is an endogenous biogenic amine belonging to the class of kynuramines [, ]. These compounds are formed either through the decarboxylation of kynurenines or the pyrrole ring cleavage of indoleamines []. Kynuramine itself can be derived from its N2-formylated precursor, N2-formylkynuramine, via enzymatic or photochemical deformylation []. In scientific research, kynuramine has been primarily investigated for its interactions with monoamine oxidase enzymes and serotonin receptors, and its potential role as an endogenous modulator of these systems [, , , ].

Future Directions
  • Elucidating the Role of Kynuramine in Neurodegenerative Diseases: Given the involvement of MAO and serotonin receptors in various neurological disorders, investigating the alterations in kynuramine metabolism and its potential as a biomarker in conditions like Alzheimer's and Parkinson's diseases presents a promising research avenue [, ].
  • Exploring the Therapeutic Potential of Kynuramine and its Derivatives: The potent antioxidant properties of AMK and its ability to inhibit prostaglandin synthesis and neuronal nitric oxide synthase suggest potential therapeutic applications in conditions involving oxidative stress, inflammation, and neurodegeneration [, ]. Developing stable and bioavailable forms of kynuramine derivatives could lead to novel therapeutic strategies.
  • Investigating the Impact of Kynuramine on the Gut-Brain Axis: Considering the presence of melatonin and its metabolites in the gastrointestinal tract, understanding the interplay between kynuramine, gut microbiota, and brain function could provide valuable insights into the gut-brain axis and its implications for mental health [].

N1-Acetyl-5-methoxykynuramine (AMK)

Compound Description: N1-Acetyl-5-methoxykynuramine (AMK) is a key metabolite of melatonin formed through a process involving free radicals. [, ] It exhibits potent antioxidant properties, exceeding those of its precursor N1-acetyl-N2-formyl-5-methoxykynuramine (AFMK) and its analog N1-acetylkynuramine. [] Notably, AMK acts as a potent cyclooxygenase inhibitor, NO scavenger, and a mitochondrial metabolism modulator. [] It interacts with aromates, forming adducts with tyrosyl and tryptophanyl residues, potentially modifying proteins. []

Relevance: AMK is a downstream metabolite of kynuramine in the melatonin metabolic pathway. [, ] Its potent antioxidant and enzyme-inhibiting activities are of particular interest.

N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK)

Compound Description: N1-Acetyl-N2-formyl-5-methoxykynuramine (AFMK) is a major brain metabolite of melatonin, acting as a potent scavenger of reactive oxygen and nitrogen species. [, ] It protects tissues from damage by reactive intermediates. [] AFMK is formed through various enzymatic, pseudoenzymatic, free radical-mediated, and photochemical processes. []

Relevance: AFMK is a precursor to AMK and shares a close structural similarity with kynuramine, both being kynuramine derivatives. []

N1-acetylkynuramine (AK)

Compound Description: N1-acetylkynuramine (AK) is an analog of AFMK, exhibiting antioxidant properties. [] It serves as a precursor to 3-acetamidomethylcinnolinone in reactions with NO. []

Relevance: AK is structurally similar to kynuramine and AFMK, lacking the methoxy group at position 5 of the benzene ring. [, ] This makes it useful in investigating the contribution of the methoxy group to the biological activities of kynuramines.

3-Acetamidomethyl-6-methoxycinnolinone (AMMC)

Compound Description: 3-Acetamidomethyl-6-methoxycinnolinone (AMMC) is a stable product formed from the reaction of AMK or AFMK with nitric oxide (NO). [] It is a unique and stable cinnolinone derivative formed specifically from these kynuramines, preventing the formation of unstable nitrosamines and potential mutagenic and carcinogenic adducts. []

Relevance: AMMC's formation is a specific feature of AMK and AFMK, highlighting the distinct reactivity of these kynuramine derivatives towards NO. []

5-Hydroxykynurenamine

Compound Description: 5-Hydroxykynurenamine is a kynurenine derivative that acts as an agonist at multiple serotonin (5-HT) receptors, including 5-HT2 receptors in the rat jugular vein and aorta, 5-HT3 receptors in the guinea pig ileum, and 5-HT receptors in the rat stomach fundus. []

Relevance: 5-Hydroxykynurenamine is structurally similar to kynuramine, both possessing the kynurenine backbone. [] The presence of a hydroxyl group at position 5 distinguishes their pharmacological profiles, with 5-Hydroxykynurenamine exhibiting serotonergic agonism, in contrast to kynuramine's alpha-adrenoceptor inhibitory action. [, ]

L-kynurenine

Compound Description: L-kynurenine is an endogenous metabolite of tryptophan and a precursor to kynuramine in the kynurenine pathway. [, ] It has been shown to stimulate heat shock protein expression in pancreatic cancer cells, partially through 5-HT3 and MT1/MT2 receptors. []

Relevance: L-kynurenine is a key precursor to kynuramine, highlighting the link between tryptophan metabolism and kynuramine formation. []

Tryptamine

Compound Description: Tryptamine is an indoleamine alkaloid found in trace amounts in the brains of mammals and thought to act as a neuromodulator or neurotransmitter. [] It is structurally similar to serotonin (5-HT). []

Relevance: Tryptamine, like kynuramine, is a substrate for monoamine oxidase (MAO) enzymes, particularly MAO-A. [, ] This shared metabolic pathway suggests potential interactions and competition for these enzymes.

Serotonin (5-HT)

Compound Description: Serotonin is a neurotransmitter involved in various physiological functions, including mood, sleep, and appetite. [, ] It is also found in high concentrations in platelets, where it plays a role in platelet aggregation and vasoconstriction. []

Relevance: Serotonin shares structural similarities with kynuramine derivatives, particularly 5-hydroxykynurenamine, which can act as an agonist at various serotonin receptors. [] This highlights the potential for cross-talk between the kynurenine pathway and the serotonergic system.

Dopamine

Compound Description: Dopamine is a neurotransmitter primarily involved in reward-motivated behavior, motor control, and executive function. []

Relevance: Dopamine, like kynuramine, serves as a substrate for MAO, specifically MAO-B. [, ] This shared metabolic pathway suggests potential interplay and competition for enzymatic degradation.

Tyramine

Compound Description: Tyramine is a trace amine found in various foods and beverages. It is a substrate for both MAO-A and MAO-B. []

Relevance: Tyramine, similar to kynuramine, is metabolized by both MAO-A and MAO-B, highlighting the shared metabolic pathways of these amines. []

Phenylephrine

Compound Description: Phenylephrine is an alpha-adrenergic agonist used as a decongestant and vasoconstrictor. []

Relevance: Phenylephrine's effects are antagonized by kynuramine, demonstrating kynuramine's alpha-adrenoceptor inhibitory action. []

Clonidine

Compound Description: Clonidine is an alpha-adrenergic agonist used to treat hypertension and anxiety. []

Relevance: Kynuramine reverses the inhibitory effects of clonidine, further supporting its role as an alpha-adrenoceptor antagonist. []

Norepinephrine

Compound Description: Norepinephrine is both a hormone and a neurotransmitter, playing a role in the body's fight-or-flight response. []

Relevance: Kynuramine inhibits the vasoconstrictor responses induced by norepinephrine, demonstrating its ability to modulate the effects of this important neurotransmitter. []

4-Hydroxyquinoline

Compound Description: 4-Hydroxyquinoline is a metabolite of kynuramine, formed by its deamination by MAO. [, ] It is often used as a marker for MAO activity in various assays. []

Relevance: 4-Hydroxyquinoline serves as a direct metabolic product of kynuramine, providing a means to measure and study kynuramine metabolism. [, ]

Overview

Kynuramine is an organic compound that plays a significant role in the kynurenine pathway, which is the primary metabolic route for tryptophan degradation. This pathway is crucial for the biosynthesis of nicotinamide adenine dinucleotide, a vital coenzyme involved in numerous biological reactions. Kynuramine itself is derived from kynurenine, a key intermediate in this metabolic pathway.

Source

Kynuramine is synthesized from kynurenine through enzymatic reactions involving various enzymes. Kynurenine is primarily derived from the amino acid tryptophan, which can be obtained from dietary sources such as meat, dairy products, and nuts. The conversion of tryptophan to kynurenine occurs mainly in the liver and is facilitated by enzymes such as tryptophan 2,3-dioxygenase and indoleamine 2,3-dioxygenase.

Classification

Kynuramine belongs to the class of compounds known as biogenic amines. It is a derivative of kynurenine and can be classified under the broader category of tryptophan metabolites. Its structural classification aligns it with other compounds in the kynurenine pathway, which includes metabolites like kynurenic acid and quinolinic acid.

Synthesis Analysis

Methods

The synthesis of kynuramine typically involves the following steps:

  1. Starting Material: The process begins with tryptophan, which undergoes oxidative cleavage to form kynurenine.
  2. Enzymatic Conversion: Kynurenine can be further processed through enzymatic reactions to yield kynuramine. Specific enzymes, such as kynurenine aminotransferases, facilitate this transformation.
  3. Isolation and Purification: Following synthesis, kynuramine can be isolated using chromatographic techniques such as high-performance liquid chromatography.

Technical Details

The synthesis process often requires careful control of reaction conditions, including pH, temperature, and enzyme concentrations to optimize yield and purity. Analytical techniques like mass spectrometry or nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of the synthesized kynuramine.

Molecular Structure Analysis

Data

  • Molecular Weight: Approximately 176.22 g/mol
  • Melting Point: The melting point of kynuramine varies depending on its form but is generally around 100-110 °C.
  • Solubility: Kynuramine is soluble in polar solvents like water and methanol but less soluble in non-polar solvents.
Chemical Reactions Analysis

Reactions

Kynuramine participates in several chemical reactions:

  1. Transamination Reactions: Kynuramine can undergo transamination with various amino acids, leading to the formation of new metabolites.
  2. Oxidation: It can be oxidized to form kynurenic acid or other derivatives depending on the reaction conditions.
  3. Condensation Reactions: Kynuramine may also engage in condensation reactions with aldehydes or ketones under acidic conditions.

Technical Details

These reactions are often catalyzed by specific enzymes or require particular conditions (e.g., temperature, pH) to proceed efficiently. The kinetics of these reactions can be studied using spectrophotometric methods to monitor changes in absorbance over time.

Mechanism of Action

Process

Kynuramine acts primarily through its interaction with neurotransmitter systems in the brain. It influences pathways associated with mood regulation and neuroprotection:

  1. Neurotransmitter Modulation: Kynuramine may modulate levels of serotonin and dopamine by affecting their synthesis or degradation.
  2. Receptor Interaction: It has been shown to interact with various receptors, potentially influencing neuronal excitability and synaptic transmission.

Data

Studies have indicated that kynuramine can exhibit both neuroprotective effects and neurotoxic properties depending on concentration and context within biological systems.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Kynuramine typically appears as a white crystalline solid.
  • Odor: It has a faint odor.
  • Density: The density of kynuramine is approximately 1.1 g/cm³.

Chemical Properties

  • Stability: Kynuramine is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It reacts with strong oxidizing agents and can participate in various substitution reactions due to its amine group.
Applications

Scientific Uses

Kynuramine has several applications in scientific research:

  1. Neuroscience Research: It is used to study mechanisms related to mood disorders and neurodegenerative diseases due to its effects on neurotransmitter systems.
  2. Metabolic Studies: Researchers investigate its role within the kynurenine pathway to understand metabolic disorders linked to tryptophan metabolism.
  3. Pharmacological Development: Kynuramine derivatives are explored for potential therapeutic applications in treating depression and other mood disorders.
Biosynthesis and Metabolic Pathways of Kynuramine

Enzymatic Regulation in the Kynurenine Pathway

The biosynthesis of kynuramine is intrinsically governed by the flux through the kynurenine pathway, regulated by several rate-limiting enzymes. The initial and most critical step involves the oxidative cleavage of tryptophan's indole ring, catalyzed by tryptophan 2,3-dioxygenase (TDO), indoleamine 2,3-dioxygenase 1 (IDO1), or indoleamine 2,3-dioxygenase 2 (IDO2). This step forms N-formylkynurenine, which is rapidly hydrolyzed to kynurenine (KYN) [1] [9]. Kynurenine serves as the immediate precursor for kynuramine formation. The relative activity of downstream enzymes like kynurenine 3-monooxygenase (KMO) critically determines the fate of kynurenine. KMO diverts kynurenine towards 3-hydroxykynurenine (3-HK) and ultimately quinolinic acid (QUIN) and NAD+, effectively reducing the substrate pool available for conversion into kynurenic acid (KYNA) and kynuramine [1] [5]. Therefore, conditions suppressing KMO activity or enhancing the activity of kynurenine aminotransferases (KATs) and aromatic L-amino acid decarboxylase (AADC) could favor kynuramine generation. The pathway operates under significant redox influence, with intermediates like 3-hydroxykynurenine (3-HK) and 3-hydroxyanthranilic acid (3-HAA) possessing pro-oxidant or antioxidant capacities depending on the cellular environment, potentially influencing enzyme kinetics relevant to kynurenine availability [5] [7].

Tryptophan Catabolism: IDO-1, IDO-2, and TDO Isoforms

The initial enzymatic step committing tryptophan to the kynurenine pathway exhibits isoform-specific regulation and tissue distribution, profoundly impacting systemic and local kynurenine (and thus kynuramine) levels.

  • Tryptophan 2,3-Dioxygenase (TDO): Primarily expressed in the liver, TDO is constitutively active and responsible for the bulk of tryptophan degradation under physiological conditions. Its activity is upregulated by its substrate, tryptophan, and the glucocorticoid hormone cortisol [4] [9]. TDO acts as a homeostatic regulator of systemic tryptophan levels. Its hepatic dominance means it significantly contributes to the baseline plasma kynurenine pool available for distribution to other tissues, including the brain via the L-type amino acid transporter 1 (LAT1) [3].
  • Indoleamine 2,3-Dioxygenase 1 (IDO1): IDO1 is expressed ubiquitously, particularly in immune cells (dendritic cells, macrophages), endothelial cells, and certain neurons and glia within the central nervous system. Unlike TDO, IDO1 is inducible, with interferon-gamma (IFN-γ) being its most potent activator. Other pro-inflammatory cytokines like TNF-α and IL-6, as well as pathogen-associated molecular patterns (e.g., LPS), also upregulate IDO1 expression [1] [8] [9]. IDO1 induction is a hallmark of inflammatory states, infection, and cancer, driving significant local and systemic tryptophan depletion and kynurenine accumulation. This kynurenine surge serves as the substrate for increased production of downstream immunomodulatory metabolites, including kynuramine.
  • Indoleamine 2,3-Dioxygenase 2 (IDO2): IDO2 shares structural homology with IDO1 but exhibits distinct expression patterns (higher in liver, kidney, antigen-presenting cells like B cells and dendritic cells) and catalytic properties (lower activity towards tryptophan) [2] [9]. Its physiological inducers are less well-defined but may involve AhR ligands. Functionally, IDO2 appears less involved in broad immunoregulation like IDO1 and more in modulating specific immune responses, particularly those involving B cells. Studies in autoimmune models suggest a pro-inflammatory role for IDO2, contrasting with IDO1's often immunosuppressive effects [2]. Nevertheless, it contributes to the kynurenine pool, particularly in specific tissues and inflammatory contexts relevant to autoimmunity.

The interplay between these isoforms determines the magnitude and location of kynurenine production, setting the stage for kynuramine synthesis.

Decarboxylation of Kynurenine: Role of Aromatic L-Amino Acid Decarboxylase

The direct biosynthesis of kynuramine from its precursor kynurenine occurs via a decarboxylation reaction. This reaction is primarily catalyzed by aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase [6]. AADC is a pyridoxal 5'-phosphate (PLP)-dependent enzyme with broad substrate specificity, historically recognized for its essential role in neurotransmitter synthesis, converting L-3,4-dihydroxyphenylalanine (L-DOPA) to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin (5-HT). Crucially, AADC also recognizes kynurenine as a substrate, removing its alpha-carboxyl group to yield kynuramine [6].

The kinetics of this reaction are complex. AADC generally exhibits a higher affinity for 5-HTP and L-DOPA compared to kynurenine. Therefore, the relative abundance of these substrates and the local activity of AADC significantly influence the flux of kynurenine towards kynuramine versus its other metabolic fates (e.g., transamination to KYNA by KATs or hydroxylation by KMO). The expression and activity of AADC are regulated developmentally and can be influenced by various physiological and pharmacological factors. Its presence in both peripheral tissues and certain neuronal populations suggests potential sites for kynuramine production impacting diverse physiological systems.

Cross-Pathway Interactions: Serotonin Synthesis and NAD+ Biosynthesis

Kynuramine biosynthesis does not occur in isolation but exists within a network of interconnected metabolic pathways competing for shared substrates or generating regulatory molecules.

  • Serotonin (5-HT) Synthesis: Tryptophan is the common precursor for both the kynurenine pathway (leading to kynuramine) and the serotonin pathway. Approximately only 1-5% of dietary tryptophan is directed towards serotonin synthesis, primarily occurring in enterochromaffin cells of the gastrointestinal tract (95% of body's serotonin) and serotonergic neurons in the brain [3]. The enzyme tryptophan hydroxylase (TPH), existing as TPH1 (periphery) and TPH2 (brain), catalyzes the rate-limiting step. Competition for tryptophan exists between TPH and IDO/TDO. During inflammation, robust induction of IDO1 depletes tryptophan, potentially limiting serotonin synthesis and contributing to neuropsychiatric symptoms like depression [1] [8]. Consequently, increased kynurenine pathway flux, potentially increasing kynuramine levels, often coincides with reduced serotonin availability.
  • NAD+ Biosynthesis: The kynurenine pathway is the de novo biosynthetic route for nicotinamide adenine dinucleotide (NAD+) in most mammalian cells. Kynurenine is metabolized through several steps (predominantly via 3-HK and 3-HAA) to quinolinic acid (QUIN), which is then converted to nicotinic acid mononucleotide (NaMN) and ultimately to NAD+ [4] [7]. NAD+ is an essential cofactor in hundreds of redox reactions and serves as a substrate for enzymes like sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs) involved in energy metabolism, genomic stability, aging, and stress responses. The flux towards NAD+ synthesis via QUIN is primarily regulated by KMO activity. Therefore, kynurenine represents a metabolic branch point: it can be directed towards kynuramine/KYNA or towards 3-HK/QUIN/NAD+. The KMO/KAT/AADC balance determines this partitioning. Reduced KMO activity, as observed in some neuropsychiatric disorders or aging, may shunt kynurenine towards kynuramine and KYNA production at the expense of NAD+ synthesis, potentially contributing to mitochondrial dysfunction and cellular stress [5] [7].

Table 2: Metabolic Crossroads Involving Tryptophan and Kynurenine/Kynuramine

PathwayKey Branch PointMajor Enzymes InvolvedPrimary ProductsFunctional Significance
Kynurenine PathwayTryptophanIDO1, IDO2, TDOKynurenineGateway to >95% tryptophan catabolism
Kynuramine SynthesisKynurenineAromatic L-Amino Acid Decarboxylase (AADC)KynuramineNeuromodulation, Receptor interactions (Trace amines?)
Kynurenic Acid (KYNA) SynthesisKynurenineKynurenine Aminotransferases (KATs I-IV)Kynurenic Acid (KYNA)NMDA/α7nAChR antagonist, Neuroprotection
NAD+ SynthesisKynurenine → 3-HydroxykynurenineKynurenine 3-Monooxygenase (KMO)3-HK, QUIN, ultimately NAD+Cellular energy metabolism, Redox reactions, Sirtuin/PARP activity
Serotonin (5-HT) SynthesisTryptophanTryptophan Hydroxylase (TPH1/2)5-Hydroxytryptophan → SerotoninNeurotransmission, Mood, Gut motility

Microbial Contributions to Kynuramine Biosynthesis

The human gut microbiota plays a significant and increasingly recognized role in tryptophan metabolism, potentially influencing host kynurenine pathway activity and kynuramine levels. Gut bacteria can directly catabolize dietary tryptophan through various pathways, including the kynurenine pathway itself or via tryptamine and indole derivative production [3]. While direct evidence for substantial microbial kynuramine production in the gut is still emerging, several lines of evidence highlight microbial influence:

  • Microbial Kynurenine Pathway Enzymes: Certain bacterial species, including Burkholderia cepacia and Pseudomonas fluorescens, possess functional enzymes of the kynurenine pathway and can convert tryptophan to kynurenine and downstream metabolites [3]. Yeasts like Saccharomyces cerevisiae and particularly Yarrowia lipolytica also harbor kynurenine pathway enzymes (Aro8, Aro9) and have been demonstrated to produce kynurenic acid (KYNA) [10]. The presence of kynurenine aminotransferase (KAT) activity in these microbes suggests the potential for kynurenine decarboxylation to kynuramine, although this specific activity requires further confirmation.
  • Modulation of Host Pathway: The gut microbiota profoundly influences host immune system tone and systemic inflammation. By modulating levels of pro-inflammatory cytokines (e.g., IFN-γ, TNF-α), commensal and pathogenic microbes can indirectly regulate the expression of host IDO1, the major inducible enzyme driving kynurenine production from tryptophan [3] [8]. Dysbiosis, characterized by altered microbial composition, is often linked to chronic low-grade inflammation (LGI) and consequently, increased IDO1 activity and kynurenine pathway flux in host tissues. This heightened flux provides more substrate (kynurenine) for host AADC to produce kynuramine.
  • AhR Ligand Production: Several kynurenine pathway metabolites, including kynurenine itself, kynurenic acid, and potentially kynuramine, are endogenous ligands for the aryl hydrocarbon receptor (AhR) [6] [8]. The gut microbiota produces numerous AhR ligands from tryptophan (e.g., indole-3-aldehyde, indole-3-acetic acid) and other sources. Microbial AhR ligands can directly activate AhR signaling in host intestinal immune and epithelial cells, which in turn can regulate gut barrier function, immune tolerance, and potentially the expression of enzymes involved in tryptophan metabolism, including IDO1. This creates a complex dialogue where microbial metabolites influence host pathways that produce metabolites (like kynurenine and potentially kynuramine) that are themselves signaling molecules (AhR ligands).

Table 3: Microbial Involvement in Tryptophan/Kynurenine Metabolism Relevant to Kynuramine

Microbial ActivityExample MicroorganismsImpact on Host Pathway/SubstratePotential Relevance to Kynuramine
Direct Tryptophan Catabolism via KPBurkholderia cepacia, Pseudomonas fluorescensProduction of bacterial KYN, 3-HK, etc.Potential direct microbial Kynuramine?; Alters luminal Trp/KYN
Kynurenic Acid (KYNA) ProductionSaccharomyces cerevisiae, Yarrowia lipolyticaSecretion of microbial KYNADemonstrates microbial decarboxylation capability (KATs); KYNA may regulate host pathways
Indole/Tryptamine ProductionDiverse Commensals (e.g., E. coli)Production of Indole, IPA, IAA, Tryptamine, etc.Competes for Trp; Generates AhR ligands; Alters gut-brain axis
Immune Modulation (Cytokine Induction)Pathobionts, CommensalsInduction of host IFN-γ, TNF-α, IL-6 → ↑IDO1 expression↑Host KYN production → ↑Substrate for host AADC
AhR Ligand ProductionDiverse CommensalsActivation of host AhR signaling (e.g., in IECs, ILCs)May regulate host IDO1/TDO, barrier function, inflammation

While definitive proof of large-scale microbial kynuramine production in vivo is still under investigation, the microbial capacity to metabolize tryptophan, produce related decarboxylated products (like KYNA), and significantly modulate host inflammatory and enzymatic pathways governing the kynurenine pathway underscores the critical role of the microbiome in shaping the host's kynurenine metabolome, within which kynuramine exists.

Properties

CAS Number

363-36-0

Product Name

Kynuramine

IUPAC Name

3-amino-1-(2-aminophenyl)propan-1-one

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

InChI

InChI=1S/C9H12N2O/c10-6-5-9(12)7-3-1-2-4-8(7)11/h1-4H,5-6,10-11H2

InChI Key

QLPVTIQQFGWSQQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CCN)N

Solubility

Soluble in DMSO

Synonyms

2,3 Diaminopropiophenone
2,3-Diaminopropiophenone
Diaminopropiophenone
Kynuramine

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.